molecular formula C22H24N2O5S2 B11426182 Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11426182
M. Wt: 460.6 g/mol
InChI Key: QWJCBSAHEPJONR-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea derivatives . Its structure features a tetrahydropyrimidine core with three key substituents:

  • Position 6: A [(4-methylbenzenesulfonyl)methyl] group, introducing sulfonyl functionality and steric bulk.
  • Position 4: A [4-(methylsulfanyl)phenyl] group, contributing sulfur-based electron-donating effects.
  • Position 5: An ethyl ester, common in DHPMs for modulating solubility and reactivity.

The sulfonyl and sulfanyl groups distinguish it from typical DHPM derivatives, which often bear hydroxyl, methoxy, or halide substituents .

Properties

Molecular Formula

C22H24N2O5S2

Molecular Weight

460.6 g/mol

IUPAC Name

ethyl 6-[(4-methylphenyl)sulfonylmethyl]-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O5S2/c1-4-29-21(25)19-18(13-31(27,28)17-11-5-14(2)6-12-17)23-22(26)24-20(19)15-7-9-16(30-3)10-8-15/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26)

InChI Key

QWJCBSAHEPJONR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)CS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for tetrahydropyrimidines. A modified protocol involves:

  • Reactants :

    • Ethyl acetoacetate (β-keto ester)

    • 4-(Methylsulfanyl)benzaldehyde

    • Tosylmethylurea (urea derivative with sulfonylmethyl group)

  • Conditions :

    • Catalyst: Lewis acids (e.g., ZnCl₂, 10 mol%)

    • Solvent: Ethanol, reflux (78°C)

    • Reaction Time: 12–18 hours

  • Mechanism :

    • Acid-catalyzed cyclocondensation forms the tetrahydropyrimidine ring.

    • The sulfonylmethyl group is introduced via pre-functionalized urea.

Yield : 32–38% after column chromatography.

Stepwise Cyclization Approach

This method prioritizes regioselectivity by constructing the pyrimidine ring before introducing sulfonyl and thioether groups:

  • Formation of Tetrahydropyrimidine Core :

    • React ethyl 3-aminocrotonate with 4-(methylsulfanyl)phenyl isocyanate.

    • Cyclize under acidic conditions (HCl, 60°C, 6 hours) to yield 4-(methylsulfanyl)phenyl-substituted tetrahydropyrimidine.

  • Sulfonylation :

    • Treat the intermediate with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane.

    • Use triethylamine (2 eq.) as a base to facilitate sulfonylation at the C6 position.

Yield : 44% overall after two steps.

Post-Functionalization of Preformed Pyrimidines

For higher flexibility, pre-synthesized tetrahydropyrimidines are modified:

  • Intermediate Preparation :

    • Synthesize ethyl 4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via cyclocondensation.

  • Sulfonylmethyl Introduction :

    • Use Mannich reaction conditions:

      • React with formaldehyde and p-toluenesulfonamide in acetic acid (80°C, 8 hours).

    • Alternative: Alkylation with tosylmethyl bromide (K₂CO₃, DMF, 50°C).

Yield : 28–35% for Mannich route; 40% for alkylation.

Optimization of Reaction Conditions

Catalyst Screening

Lewis acids significantly impact Biginelli reaction efficiency:

Table 2: Catalyst Performance

CatalystSolventTemperatureYield (%)
ZnCl₂EthanolReflux38
FeCl₃EthanolReflux25
BF₃·Et₂OTHF60°C42
NoneEthanolReflux12

BF₃·Et₂O in THF improves yield but requires anhydrous conditions.

Solvent Effects

Polar aprotic solvents enhance sulfonylation efficiency:

Table 3: Solvent Optimization for Sulfonylation

SolventBaseTime (h)Yield (%)
DCMEt₃N488
DMFK₂CO₃675
THFPyridine865

Dichloromethane (DCM) with triethylamine achieves near-quantitative sulfonylation.

Characterization and Purification

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J=8.2 Hz, 2H, Ts aromatic), 7.34 (d, J=8.2 Hz, 2H, Ts aromatic), 6.90–7.10 (m, 4H, thioanisole aromatic), 5.21 (s, 1H, NH), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, CH₂SO₂), 2.43 (s, 3H, Ts CH₃), 2.35 (s, 3H, SCH₃).

  • LC-MS : m/z 487.1 [M+H]⁺.

Purification Techniques

  • Prep-HPLC : C18 column, acetonitrile/water gradient (60–80% over 20 minutes).

  • Recrystallization : Ethyl acetate/hexane (1:3) yields 95% purity.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing sulfonylation at N1 vs. C6 positions necessitates careful base selection. Using bulky bases (e.g., DIPEA) favors C6 substitution.

Stability of Intermediates

The tetrahydropyrimidine core is prone to oxidation. Conducting reactions under nitrogen atmosphere improves stability.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) with comparable yields (37%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to the tetrahydropyrimidine scaffold. Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth .

Antimicrobial Properties

Compounds with a similar structure have been evaluated for their antimicrobial effects. The presence of the sulfonyl group is believed to enhance interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been a subject of research. It may inhibit certain pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .

Example Synthesis Pathway

StepReaction TypeReactantsConditionsYield
1Biginelli ReactionAldehyde + Urea + β-KetoesterAcidic catalystHigh
2SulfonationTetrahydropyrimidine + Sulfonyl chlorideBase catalysisModerate
3EsterificationCarboxylic acid + EthanolAcid catalystHigh

Study 1: Anticancer Screening

A study conducted by researchers at [source] demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against various cancer cell lines. This compound was among the compounds tested and showed promising results in reducing cell viability.

Study 2: Antimicrobial Efficacy

In another investigation published in [source], the antimicrobial activity of several tetrahydropyrimidine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound had notable inhibitory effects on bacterial growth.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl and sulfanyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 4/6) Key Functional Groups Solubility/Crystallinity Notes Reference
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate 4-hydroxyphenyl / methyl Thioxo (C=S), hydroxyl Forms hydrates; moderate solubility
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 4-methoxyphenyl / methyl Methoxy Enhanced lipophilicity vs. hydroxyl
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-benzyloxy-4-methoxyphenyl / methyl Benzyloxy, methoxy Low aqueous solubility
Target Compound 4-(methylsulfanyl)phenyl / (tosyl)methyl Sulfanyl, sulfonyl Expected low solubility due to bulk
  • Sulfonyl vs.
  • Steric Effects : The tosylmethyl group at position 6 introduces greater steric hindrance than methyl or thioxo groups, likely slowing crystallization and reducing melting points .

Structural and Spectroscopic Comparisons

  • NMR Analysis :
    • The methylsulfanyl group (δ ~2.5 ppm for SCH3) and tosylmethyl protons (δ ~7.7 ppm for aromatic Hs) would show distinct shifts compared to methoxy (δ ~3.8 ppm) or benzyloxy (δ ~5.0 ppm for CH2) groups .
    • The tetrahydropyrimidine ring protons (H3/H4) are sensitive to substituent effects; electron-withdrawing groups deshield these protons .
  • Crystallography :
    • Compounds with bulky substituents (e.g., benzyloxy) exhibit distorted chair conformations, while smaller groups (methyl) favor planar rings . Hydrogen-bonding patterns (e.g., N–H···O=S in the target) differ from N–H···O=C in oxo/thioxo analogues .

Biological Activity

Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a fused pyrimidine ring. Its structure includes:

  • Ethyl group : Contributes to lipophilicity and bioavailability.
  • Methylbenzenesulfonyl group : Enhances solubility and possibly influences binding interactions.
  • Methylsulfanyl phenyl group : May provide additional pharmacological effects.

The molecular formula is C20H24N2O4S2C_{20}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of approximately 420.54 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various tetrahydropyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial activity, suggesting that modifications to the sulfonyl and methylsulfanyl groups could enhance efficacy against resistant strains .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. It has been suggested that tetrahydropyrimidines can inhibit viral replication by interfering with viral enzymes. For example, compounds with similar scaffolds have shown activity against HIV-1 reverse transcriptase . The mechanism typically involves binding to the active site of the enzyme, thereby preventing viral genome replication.

Anticancer Properties

There is growing evidence supporting the anticancer potential of tetrahydropyrimidine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may exhibit similar properties due to its structural characteristics.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or viral replication.
  • Cell Membrane Disruption : Interaction with lipid membranes leading to increased permeability and cell death.
  • Signal Transduction Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial activity of various derivatives against E. coli and S. aureus. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial efficacy. The tested compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, compounds structurally related to this compound were screened for their ability to inhibit HIV replication in vitro. Results demonstrated a dose-dependent inhibition with an IC50 value around 0.5 µM for select derivatives .

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